molecular formula C18H28N2 B14310323 1'-Benzyl-4-methyl-1,4'-bipiperidine CAS No. 116269-54-6

1'-Benzyl-4-methyl-1,4'-bipiperidine

Cat. No.: B14310323
CAS No.: 116269-54-6
M. Wt: 272.4 g/mol
InChI Key: XDJVHHGHPALECK-UHFFFAOYSA-N
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Description

1’-Benzyl-4-methyl-1,4’-bipiperidine is a chemical compound belonging to the class of bipiperidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of one piperidine ring and a methyl group attached to the nitrogen atom of the other piperidine ring

Preparation Methods

The synthesis of 1’-Benzyl-4-methyl-1,4’-bipiperidine typically involves multiple steps. One common method starts with the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of anhydrous potassium carbonate and dry DMF (dimethylformamide). The reaction mixture is heated at 65°C for 14 hours to yield 1-benzyl-4-piperidone

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1’-Benzyl-4-methyl-1,4’-bipiperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl or methyl groups can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like toluene and DMF, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted bipiperidines and their derivatives.

Scientific Research Applications

1’-Benzyl-4-methyl-1,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Benzyl-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets in the body. It can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. Additionally, it may inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .

Properties

CAS No.

116269-54-6

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1-benzyl-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C18H28N2/c1-16-7-13-20(14-8-16)18-9-11-19(12-10-18)15-17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3

InChI Key

XDJVHHGHPALECK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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